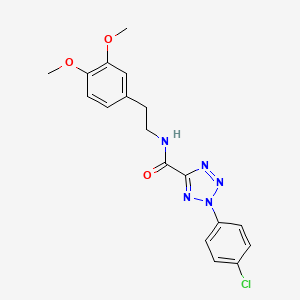
2-(4-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-2H-tetrazole-5-carboxamide, with the CAS number 1396880-33-3, is a tetrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a tetrazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antitumor and antiallergic properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18ClN5O3 with a molecular weight of 387.8 g/mol. The structural features that contribute to its biological activity include:
- Tetrazole Ring : Known for enhancing bioactivity.
- Chlorophenyl Group : Often associated with increased potency in various biological assays.
- Dimethoxyphenethyl Moiety : May contribute to the compound's interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds related to this compound exhibit significant antitumor activities. For instance, a related compound was evaluated against a panel of approximately 60 different human tumor cell lines derived from nine neoplastic cancer types at the National Cancer Institute (NCI). The results showed selective activity against ovarian cancer cell lines, particularly SK-OV-3, with a growth inhibition percentage of 34.94% .
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| This compound | SK-OV-3 | 34.94 |
Antiallergic Activity
The antiallergic potential of tetrazole derivatives has been explored through various models. In particular, the relationship between structure and intravenous antiallergic activity was established using the rat passive cutaneous anaphylaxis (PCA) test. The compound demonstrated significant antiallergic effects, contributing to its therapeutic potential in allergic conditions .
Structure-Activity Relationship (SAR)
The SAR studies for tetrazole derivatives suggest that modifications in the structure can significantly impact biological activity. For example:
- The introduction of various substituents on the tetrazole ring can enhance or diminish activity.
- Compounds with specific substituents showed improved potency compared to standard treatments like disodium cromoglycate (DSCG), indicating the importance of structural modifications in developing more effective drugs .
Case Studies
- Synthesis and Evaluation : A study synthesized several tetrazole derivatives and evaluated their anticancer properties. Among these, one derivative exhibited an ID50 value of 0.16 mg/kg in vivo, showcasing its potential as a therapeutic agent .
- In Vitro Testing : In vitro assays demonstrated that certain derivatives displayed stronger cytotoxic effects against cancer cell lines compared to others, emphasizing the need for targeted modifications in drug design .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-26-15-8-3-12(11-16(15)27-2)9-10-20-18(25)17-21-23-24(22-17)14-6-4-13(19)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYHIYXKXXLJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














